![molecular formula C10H14ClN3OS B1666444 阿嗪酰胺 CAS No. 1830-32-6](/img/structure/B1666444.png)
阿嗪酰胺
描述
Azintamide is an aryl sulfide . It is a small molecule that is currently under investigation . It is also known by other names such as Azintamid, Azintamida, Azintamidum, and Oragallin .
Synthesis Analysis
Azintamide is synthesized via substitution, acidification, and condensation using 3,6-dichloropyridazine as the raw material .Molecular Structure Analysis
The molecular formula of Azintamide is C10H14ClN3OS . The molecular weight is 259.76 g/mol . The IUPAC name is 2-[(6-chloropyridazin-3-yl)sulfanyl]-N,N-diethylacetamide .Chemical Reactions Analysis
Azintamide was found to be reduced at the dropping mercury electrode over the pH range 1.8-9.4 in Britton Robinson buffers containing 20% methanol . At pH 7.42, a well-defined diffusion-controlled cathodic wave was produced .Physical And Chemical Properties Analysis
Azintamide is a solid substance . The predicted water solubility is 0.705 mg/mL . The logP values calculated by ALOGPS and Chemaxon are 2.12 and 1.34 respectively .Relevant Papers Several papers have been published on Azintamide. Some of them include a study on the efficacy and safety of compound Azintamide on dyspepsia symptoms in a multicentre self-controlled trial , and another study on the efficacy and safety of Azintamide enteric-coated tablets in the treatment of indigestion .
科学研究应用
阿嗪酰胺:科学研究应用的全面分析
皮肤病学: 阿嗪酰胺已被研究作为治疗寻常型银屑病的药物,表明其在以炎症和异常皮肤细胞生长为特征的皮肤病学疾病中具有潜在应用 .
胃肠病学: 在胃肠病学领域,阿嗪酰胺通过调节内脏敏感性和胃肠道动力,在治疗消化不良症状方面有效且安全 .
药理学: 阿嗪酰胺的药理学特征包括其用途、相互作用和作用机制。 了解这些方面对于药物研究优化药物开发和患者安全至关重要 .
有关每个应用的更详细的信息,请参阅提供的参考资料。
NCATS Inxight Drugs — AZINTAMIDE Azintamide: Uses, Interactions, Mechanism of Action | DrugBank Online
作用机制
Mode of Action
It is believed to modulate visceral sensitivity and gastrointestinal motility, which can alleviate symptoms of dyspepsia
Result of Action
It has been observed to be effective in treating dyspepsia symptoms, suggesting that it may have effects on the cells of the gastrointestinal tract . More research is needed to understand the specific molecular and cellular effects of Azintamide.
属性
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLKKMZJCJBOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171370 | |
Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1830-32-6 | |
Record name | Azintamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1830-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azintamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azintamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azintamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azintamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZINTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACZ6L64B41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the precise mechanism of action of Azintamide?
A1: While the exact mechanism of action of Azintamide is not fully elucidated in the provided research, several studies suggest it may work by:
- Improving gastric motility: [] This could explain its efficacy in relieving abdominal distension, a common symptom of functional dyspepsia.
- Modulating visceral sensitivity: [] This potential mechanism requires further investigation but could contribute to its overall effectiveness in addressing dyspepsia.
Q2: What are the downstream effects of Azintamide administration?
A2: Research indicates that Azintamide can lead to:
- Increased maximal water loading volume: [, ] This finding supports its role in improving gastric accommodation and reducing fullness.
- Decreased symptom scores for various dyspeptic symptoms: [, , , , , , , , , , , , , , , , , , , , , , , ] This consistent finding across multiple studies highlights its therapeutic benefit in managing dyspepsia.
Q3: What is the molecular formula and weight of Azintamide?
A3: The provided research does not explicitly state the molecular formula or weight of Azintamide. Further investigation into its chemical structure is necessary.
Q4: Is there any spectroscopic data available for Azintamide?
A4: Yes, Proton Magnetic Resonance (PMR) spectrometry has been used for the quantitative analysis of Azintamide in pharmaceutical preparations. [] The PMR spectrum can confirm the drug's identity and purity.
Q5: How stable is Azintamide under various storage conditions?
A5: The provided research does not offer detailed information on the stability of Azintamide under different storage conditions. Further studies are required to determine its shelf life and optimal storage parameters.
Q6: Has Azintamide been investigated for its compatibility with other materials in drug formulations?
A6: While the research mentions the use of Azintamide in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] it lacks specific details about its compatibility with various excipients. Further research is needed to optimize its formulation and ensure stability and efficacy.
Q7: Does Azintamide possess any catalytic properties?
A7: The provided research does not mention any catalytic properties associated with Azintamide. Its primary focus is its therapeutic application in managing dyspepsia.
Q8: Have any computational studies been conducted on Azintamide?
A8: The provided research does not mention any computational studies or QSAR models developed for Azintamide. Such studies could be beneficial in understanding its structure-activity relationship and designing more potent analogs.
Q9: How do modifications to the Azintamide structure impact its activity?
A9: The provided research lacks information regarding SAR studies on Azintamide. Understanding how structural changes influence its potency, selectivity, and pharmacokinetic properties could guide future drug development efforts.
Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Azintamide?
A10: The research primarily focuses on the clinical application of Azintamide in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] without delving into specific formulation strategies. Further research is required to explore alternative drug delivery systems or modifications to enhance its bioavailability and therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。